molecular formula C12H9NO2 B1294916 3-Nitrobiphenyl CAS No. 2113-58-8

3-Nitrobiphenyl

Cat. No.: B1294916
CAS No.: 2113-58-8
M. Wt: 199.2 g/mol
InChI Key: FYRPEHRWMVMHQM-UHFFFAOYSA-N
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Description

3-Nitrobiphenyl, also known as 3-nitro-1,1’-biphenyl, is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenyl, where a nitro group is substituted at the third position of the biphenyl structure. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-nitrobiphenyl involves the nitration of biphenyl using nitric acid. The process typically employs a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .

Another method involves the use of zeolite-assisted nitration, which utilizes 95% nitric acid. This method has shown promising results with a good yield of the desired nitro compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Nitrobiphenyl serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and dyes. The nitro group can undergo reduction to form amino compounds, which are pivotal in synthesizing biologically active molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeProductReference
Reduction3-Aminobiphenyl
Electrophilic SubstitutionVarious substituted biphenyls
Nucleophilic Aromatic SubstitutionFunctionalized biphenyl derivatives

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus14
Escherichia coli10
Pseudomonas aeruginosa8

Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, demonstrating potential applications in treating inflammatory diseases. A controlled study indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production when human macrophages were treated with this compound.

Environmental Applications

Adsorption of Pollutants
this compound can also be utilized in environmental remediation efforts. Recent research highlighted its role as a contaminant in aquatic environments, prompting studies on its removal from water using various adsorbents. A notable study employed carbonaceous materials derived from waste to effectively remove 3-nitrophenol from aqueous solutions.

Case Study: Adsorption Efficiency

  • Adsorbent : Carbonaceous material from Haematoxylum campechianum
  • Removal Efficiency : 98.77% at optimal conditions
  • Maximum Adsorption Capacity : 236.156 mg/g
  • Reference :

Materials Science

Photonic Applications
In materials science, this compound derivatives have been investigated for their electro-optic properties, making them suitable for photonic applications. The presence of the nitro group alters the electronic properties of the biphenyl structure, enhancing its suitability for use in devices such as modulators and switches.

Safety and Toxicity Concerns

Despite its beneficial applications, there are concerns regarding the mutagenic potential of nitroaromatic compounds like this compound. Studies have shown that under certain conditions, these compounds can exhibit mutagenicity due to their ability to form reactive intermediates that may interact with DNA.

Table 3: Mutagenicity Studies on Nitro Compounds

CompoundMutagenicity (Ames Test)Reference
This compoundPositive
4-NitroanilinePositive
2-NitrotolueneNegative

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s ability to undergo certain reactions and its interaction with biological targets .

Biological Activity

3-Nitrobiphenyl (3-NBP) is a nitroaromatic compound that has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. Understanding its biological activity is crucial for assessing its environmental impact and potential therapeutic applications.

This compound is characterized by the presence of a nitro group (-NO2) attached to the third position of the biphenyl structure. This specific positioning affects its chemical reactivity and biological interactions. The molecular formula is C12H9N1O2, with a molecular weight of approximately 199.2054 g/mol. It is a yellow crystalline solid, soluble in organic solvents but exhibiting limited solubility in water.

3-NBP, like other nitroaromatic compounds, can undergo biotransformation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and cellular structures, resulting in a range of biological effects such as:

  • Inhibition of mitochondrial functions
  • Induction of oxidative stress
  • Triggering apoptosis

The compound has been shown to bind with proteins and nucleic acids, raising concerns about its potential toxicity and environmental impact.

Toxicological Studies

Research indicates that 3-NBP exhibits various toxicological effects:

  • DNA Damage: Nitroaromatic compounds can cause DNA strand breaks and mutations, contributing to carcinogenicity.
  • Oxidative Stress: 3-NBP can induce oxidative stress, leading to cellular damage and apoptosis.
  • Protein Modification: Interactions with proteins can result in functional alterations or loss of activity.

A study indicated that exposure to nitroaromatics like 3-NBP could lead to significant alterations in biochemical pathways associated with cell survival and proliferation .

Ecotoxicological Impact

Ecotoxicological studies have demonstrated the harmful effects of 3-NBP on aquatic organisms:

  • Fish Toxicity: Research has shown that exposure to 3-NBP can affect fish populations, impacting their growth and reproductive capabilities .
  • Bioaccumulation Potential: The compound's persistence in the environment raises concerns about bioaccumulation in aquatic food chains.

Case Studies

  • Developmental Toxicity Study:
    A study assessed the developmental toxicity of various nitroaromatic compounds, including 3-NBP. It was found that exposure led to malformations in embryos at specific concentrations, indicating significant developmental risks associated with this compound .
  • Mutagenicity Assessment:
    In a study focused on mutagenic compounds, 3-NBP was identified as having mutagenic potential in certain bacterial assays, raising concerns about its carcinogenic properties .

Comparative Analysis

To provide a clearer understanding of 3-NBP's biological activity, a comparative analysis with similar nitro compounds is presented below:

CompoundBiological ActivityToxicity LevelNotes
2-NitrobiphenylModerate antimicrobial propertiesModerateLess toxic than 3-NBP
4-NitrobiphenylAntineoplastic activityHighStronger effects on cell proliferation
This compoundInduces oxidative stress; mutagenicHighSignificant DNA damage observed

Properties

IUPAC Name

1-nitro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRPEHRWMVMHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175363
Record name 1,1'-Biphenyl, 3-nitro- (9CI)
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-58-8
Record name 3-Nitrobiphenyl
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Record name 3-Nitrobiphenyl
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Record name 3-Nitrobiphenyl
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Record name 1,1'-Biphenyl, 3-nitro- (9CI)
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Record name 3-nitrobiphenyl
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Record name 3-NITROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Nitrobiphenyl formed in the atmosphere?

A1: this compound is primarily formed through the atmospheric reaction of biphenyl with hydroxyl radicals (OH) in the presence of nitrogen oxides (NOx). [, , , ] This reaction pathway highlights the significant role of atmospheric pollutants in generating nitroarenes like this compound.

Q2: Can this compound be directly emitted from sources?

A2: While atmospheric formation is the primary source, this compound can also be directly emitted from combustion sources, albeit in smaller quantities compared to its secondary formation. []

Q3: What analytical techniques are employed for the detection and quantification of this compound?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to analyze this compound in environmental samples. [, ] Other methods include high-performance liquid chromatography (HPLC) and electrochemical techniques like differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H9NO2, and its molecular weight is 199.20 g/mol. []

Q5: What is the structure of this compound?

A5: this compound consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to the meta position (position 3) of one of the benzene rings. []

Q6: How does the nitro group influence the properties of this compound?

A6: The nitro group is electron-withdrawing, influencing the molecule's reactivity and physicochemical properties such as polarity and solubility. This electron-withdrawing nature plays a role in its interactions with biological systems. []

Q7: What are the products of this compound's reaction with OH radicals?

A8: While the exact products are not fully elucidated, the reaction is expected to form hydroxylated and potentially other oxidized derivatives of this compound. []

Q8: What are the known toxicological effects of this compound?

A9: this compound exhibits mutagenicity in bacterial assays, indicating its potential to cause DNA damage. [, ] While specific toxicological data might be limited, its structural similarity to other nitroarenes raises concerns about its potential carcinogenicity and adverse health effects.

Q9: What is the environmental fate of this compound?

A10: Due to its relatively low volatility, this compound tends to partition to particulate matter in the atmosphere. [] This particulate matter can be removed from the atmosphere through dry and wet deposition, leading to its accumulation in soil and water bodies.

Q10: How does the presence of this compound in the environment relate to other nitroarenes?

A11: this compound serves as an indicator for the presence of other nitroarenes, many of which are known or suspected carcinogens. [] Its detection in the environment highlights the need to investigate the broader implications of nitroarene pollution.

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